molecular formula C10H13N3O2 B13220834 2-Cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid

2-Cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid

Cat. No.: B13220834
M. Wt: 207.23 g/mol
InChI Key: RSYITKBKXKXNHH-UHFFFAOYSA-N
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Description

2-Cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid is a heterocyclic compound that features a fused imidazo-pyrazine ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of cyclopropylamine with a suitable pyrazine derivative, followed by cyclization and carboxylation steps . The reaction conditions often require the use of catalysts and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid
  • 2-Cyclopropyl-5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine

Uniqueness

2-Cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and bioactivity profiles.

Properties

Molecular Formula

C10H13N3O2

Molecular Weight

207.23 g/mol

IUPAC Name

2-cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylic acid

InChI

InChI=1S/C10H13N3O2/c14-10(15)9-8(6-1-2-6)12-7-5-11-3-4-13(7)9/h6,11H,1-5H2,(H,14,15)

InChI Key

RSYITKBKXKXNHH-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(N3CCNCC3=N2)C(=O)O

Origin of Product

United States

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